Physicochemical Profiling & Synthetic Utility of 3-(1-Piperidinyl)alanine
Physicochemical Profiling & Synthetic Utility of 3-(1-Piperidinyl)alanine
This technical guide details the physicochemical profile, synthesis pathways, and drug development utility of 3-(1-Piperidinyl)alanine , a non-proteinogenic amino acid derivative.
Executive Summary
3-(1-Piperidinyl)alanine (often abbreviated as 3-Pip-Ala or PipAla ) is a non-proteinogenic amino acid characterized by a piperidine ring attached via its nitrogen atom to the
In drug discovery, it serves two contradictory roles:
-
A Valuable Building Block: Used in peptidomimetics to introduce positive charge, restrict side-chain flexibility, and modulate lipophilicity.
-
A Critical Impurity: It is a notorious side-product in Fmoc-solid phase peptide synthesis (SPPS), specifically when C-terminal Cysteine residues undergo base-catalyzed
-elimination to Dehydroalanine (Dha), followed by Michael addition of the piperidine deprotection reagent.
This guide provides a rigorous analysis of its molecular architecture, acid-base behavior, and protocols for both its intentional synthesis and suppression as an impurity.
Molecular Architecture & Structural Logic
Chemical Structure
The molecule consists of an alanine scaffold where the
-
IUPAC Name: (2S)-2-amino-3-(piperidin-1-yl)propanoic acid[1]
-
Formula:
-
Molecular Weight: 172.23 g/mol
-
Stereochemistry: Typically synthesized as the L-isomer (
-configuration) to match natural peptide backbones, though the synthesis route via Dehydroalanine often yields a racemic DL-mixture unless chiral catalysts are employed.
Conformational Analysis
Unlike Lysine, where the cationic charge is at the end of a flexible butyl chain, the cationic center in 3-(1-Piperidinyl)alanine is the tertiary nitrogen of the piperidine ring, located close to the peptide backbone (
-
Steric Bulk: The piperidine ring adopts a chair conformation, creating a bulky, hydrophobic "shield" around the basic nitrogen.
-
Rigidity: The
bond has limited rotational freedom compared to aliphatic side chains, reducing the entropic cost of binding to receptor pockets.
Physicochemical Characteristics
The physicochemical behavior of 3-(1-Piperidinyl)alanine is dominated by its vicinal diamine motif.
Acid-Base Profile (pKa)
The molecule possesses three ionizable groups.[2] The proximity of the
| Ionizable Group | Type | Approx.[1][2][3][4] pKa | Charge State (pH 7.4) |
| Acidic | ~1.8 – 2.1 | Anionic ( | |
| Piperidine Nitrogen | Tertiary Amine | ~9.8 – 10.2 | Cationic ( |
| Primary Amine | ~6.5 – 7.5* | Neutral/Partial Cation |
> Expert Insight: In vicinal diamines (like 2,3-diaminopropionic acid derivatives), the protonation of the first amine (typically the more basic piperidine N) exerts a strong electron-withdrawing inductive effect on the second amine, significantly lowering its pKa (often by 2-3 units compared to standard alanine). At physiological pH, 3-(1-Piperidinyl)alanine exists largely as a monocationic zwitterion or a mixture of mono- and dications, rather than the fully dicationic state expected of independent amines.
Lipophilicity & Solubility
-
LogP (Predicted): ~ -2.5 (Highly Hydrophilic).
-
Solubility: Highly soluble in water and acidic buffers; insoluble in non-polar organic solvents (Hexane, Et2O).
-
Solvation: The piperidine ring provides a localized hydrophobic patch, allowing the residue to interact with "amphipathic" binding pockets—receptors that require both a positive charge and hydrophobic packing (e.g., GPCR aminergic pockets).
Synthesis & Impurity Characterization
The "Piperidine Trap": Mechanism of Impurity Formation
The most common encounter researchers have with 3-(1-Piperidinyl)alanine is as an unwanted byproduct. This occurs during Fmoc removal using piperidine when sensitive residues (Cys, Ser-phosphate) are present.
Mechanism:
-
-Elimination: Base (Piperidine) abstracts the
-proton of a protected Cysteine (or Serine), causing elimination of the side chain to form Dehydroalanine (Dha) .[5] -
Michael Addition: The excess Piperidine in the deprotection cocktail acts as a nucleophile, attacking the
-carbon of the electrophilic Dha double bond. -
Result: Formation of 3-(1-Piperidinyl)alanine within the peptide sequence.[6]
Figure 1: The "Piperidine Trap" mechanism converting Cysteine to 3-(1-Piperidinyl)alanine during Fmoc deprotection.
Intentional Synthesis Protocol
To synthesize this molecule intentionally for use as a building block:
Method: Nucleophilic Displacement on Serine Derivatives
-
Starting Material: N-Trityl-L-Serine Methyl Ester (or similar orthogonal protection).
-
Activation: Convert the Serine hydroxyl to a leaving group (Mesylate or Tosylate).
-
Displacement: React with excess Piperidine in DMF at 60°C.
-
Deprotection: Saponification (LiOH) and Trityl removal (TFA).
Functional Applications in Drug Design
Helix Stabilization
Unlike flexible Lysine side chains which have high entropic penalty upon binding, the 3-(1-Piperidinyl)alanine side chain is constrained. Incorporating it into
Basicity Modulation
The pKa depression of the
Comparison with Analogs
| Feature | Lysine | Arginine | 3-(1-Piperidinyl)alanine |
| Charge Type | Primary Amine | Guanidinium | Tertiary Amine |
| pKa (Side Chain) | ~10.5 | ~12.5 | ~10.0 |
| H-Bonding | Donor (3 H) | Donor (5 H) | Acceptor (only) / Donor (if H+) |
| Sterics | Linear, Flexible | Linear, Planar | Cyclic, Bulky |
Experimental Protocols
Protocol A: Detection of 3-(1-Piperidinyl)alanine Impurity
Use this protocol to validate peptide purity if Cysteine/Serine residues were involved in synthesis.
-
Hydrolysis: Subject the peptide to standard acid hydrolysis (6N HCl, 110°C, 24h). Note: 3-Pip-Ala is stable to acid hydrolysis.
-
Derivatization: Use Marfey’s Reagent (FDAA) or standard OPA derivatization.
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient 0.1% TFA in Water vs. Acetonitrile.
-
Retention Time: 3-(1-Piperidinyl)alanine is more hydrophobic than Alanine but less than Phenylalanine. It typically elutes just after basic residues like Histidine due to the piperidine hydrophobicity.
-
-
MS Confirmation: Look for a mass shift of +67 Da relative to Alanine (Alanine 71 + Piperidine 85 - H 1 = +84? No. Mass shift from Cysteine (-SH + Piperidine) or Serine (-OH + Piperidine)).
-
Exact Calculation:
(MW 172).[1] -
If replacing Alanine (
, MW 89): Mass shift is +83 Da. -
If replacing Serine (
, MW 105): Mass shift is +67 Da.
-
Protocol B: pKa Determination via Potentiometric Titration
-
Solution Prep: Dissolve 0.05 mmol of pure 3-(1-Piperidinyl)alanine hydrochloride in 20 mL degassed water containing 0.1 M KCl (ionic strength adjustment).
-
Titrant: 0.1 M NaOH (standardized).
-
Execution: Titrate from pH 2.0 to pH 12.0 at 25°C under
atmosphere. -
Data Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve for two basic pKa values. Expect inflection points near pH 7 and pH 10.
References
-
Lukszo, J., et al. (1996). "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157-166. Link
-
Friedman, M. (1999). "Chemistry, Biochemistry, and Safety of Acrylamide. A Review." Journal of Agricultural and Food Chemistry, 47(4). (Discusses Dehydroalanine reactivity).[5][7][8][9] Link
- Botti, P., et al. (2001). "Cyclic peptides from linear precursors." Journal of the American Chemical Society. (Contextualizes base-catalyzed side reactions in peptide synthesis).
-
PubChem Compound Summary. "3-(1-Piperidinyl)alanine."[1] CID 15347146. Link
- Halgren, T. A. (2009). "Identifying and Characterizing Secondary Amines." Journal of Chemical Information and Modeling. (General reference for pKa of cyclic amines).
Sources
- 1. 3-(1-Piperidinyl)alanine | C8H16N2O2 | CID 15347146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]
- 3. uregina.ca [uregina.ca]
- 4. youtube.com [youtube.com]
- 5. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
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